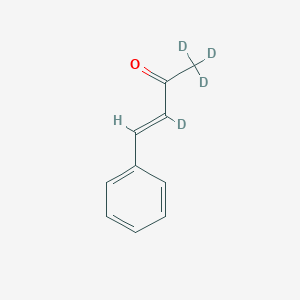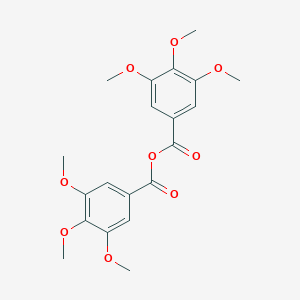
Heptadecanophenone
Overview
Description
Heptadecanophenone, also known as heptadecyl phenyl ketone, is a member of the aliphatic ketone family. It is a colorless liquid with a faint, sweet odor. This compound is a versatile chemical that has a variety of uses, including as a synthetic intermediate in the production of fragrances, paints, dyes, and pharmaceuticals. It is also used in the manufacture of polymers, resins, and adhesives. This compound is widely used in the laboratory as a reagent for various reactions.
Scientific Research Applications
Optical Imaging and Drug Delivery
- Cyanine Reactivity for Optical Imaging : Heptamethine cyanines, a class including heptadecanophenone derivatives, are useful in fluorescence-based applications. They offer promising features for complex imaging and drug delivery settings, as described by (Gorka, Nani, & Schnermann, 2018).
Asphaltene Aggregation and Impact
- Effect of Alkylphenols on Asphaltene Dispersion : The study examined how alkylphenols, including derivatives of this compound, impact asphaltene aggregation in solutions. It provided insights into the mechanisms of interaction between asphaltenes and alkylphenols, crucial for understanding flocculation processes, as detailed by (Goual, Sedghi, Wang, & Zhu, 2014).
Near-Infrared Light-Initiated Uncaging
- Cyanine Photochemistry-Based Uncaging : A novel uncaging strategy using heptamethine cyanines, involving sequential release and intramolecular cyclization, was explored. This approach allows for spatial and temporal control in drug delivery, as investigated by (Gorka, Nani, Zhu, Mackem, & Schnermann, 2014).
Antioxidant Properties of Diarylheptanoids
- Antioxidant Activity of Diarylheptanoids : Compounds structurally related to this compound, like diarylheptanoids, show promising antioxidant potential. These natural polyphenols have been studied for their activity and mechanisms of action, as described by (Ponomarenko, Trouillas, Martin, Dizhbite, Krasiļņikova, & Telysheva, 2014).
Peroxo Anhydrides for Aromatic C-H Bond Oxidation
- Hydroxylation of Aromatic Substrates : A study focused on the use of cyclic peroxide for hydroxylation of aromatic substrates, relevant to this compound chemistry, which can be applied in pharmaceuticals and polymers. Details are found in (Pilevar, Hosseini, Šekutor, Hausmann, Becker, Turke, & Schreiner, 2018).
Epoxy Thermosets with Hepta(3,3,3-trifluropropyl) Polyhedral Oligomeric Silsesquioxane
- Enhancement of Surface Hydrophobicity : Research on epoxy thermosets containing hepta(3,3,3-trifluropropyl) polyhedral oligomeric silsesquioxane, related to this compound, revealed improvements in surface hydrophobicity, which has applications in material science, as elaborated by (Zeng, Wang, & Zheng, 2011).
Safety and Hazards
properties
IUPAC Name |
1-phenylheptadecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23(24)22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXIOSYYRVXOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341991 | |
| Record name | Heptadecanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128189-46-8 | |
| Record name | Heptadecanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)

![1-[4-(2-Chlorophenoxy)phenyl]ethanone](/img/structure/B156471.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)









